molecular formula C11H10N2O2 B11897762 Ethyl quinazoline-8-carboxylate

Ethyl quinazoline-8-carboxylate

Cat. No.: B11897762
M. Wt: 202.21 g/mol
InChI Key: ZWZAJDXSXULTHC-UHFFFAOYSA-N
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Description

Ethyl quinazoline-8-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-convulsant properties . The structure of this compound consists of a quinazoline ring system with an ethyl ester group at the 8th position, making it a valuable compound in medicinal chemistry and drug development.

Preparation Methods

The synthesis of ethyl quinazoline-8-carboxylate can be achieved through various methods. One common synthetic route involves the cyclization of anthranilamide with ethyl oxalate under reflux conditions . Another method includes the use of aza-reactions, microwave-assisted reactions, metal-catalyzed reactions, ultrasound-promoted reactions, and phase-transfer catalysis . These methods offer different advantages in terms of yield, reaction time, and environmental impact.

Chemical Reactions Analysis

Ethyl quinazoline-8-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl quinazoline-8-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . The compound may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Ethyl quinazoline-8-carboxylate can be compared with other quinazoline derivatives, such as:

This compound is unique due to its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

ethyl quinazoline-8-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-3-4-8-6-12-7-13-10(8)9/h3-7H,2H2,1H3

InChI Key

ZWZAJDXSXULTHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=CN=CN=C21

Origin of Product

United States

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